核黄

描述

Nuclear yellow is a DNA-selective dye that is used to label DNA content in live and fixed cells. Upon binding to DNA, nuclear yellow fluoresces, and this fluorescence can be measured using fluorescence microscopy, microplate fluorometry, or flow cytometry. Nuclear yellow has commonly been used in combination with retrograde tracers for two-color neuronal mapping. It can also be used to photoconvert diaminobenzidine (DAB) into an electron-dense reaction product for light and electron microscopy applications. Nuclear yellow displays excitation/emission maxima of 355/495 nm, respectively.

科学研究应用

医学研究

核黄: 化合物,特别是铀基化合物,因其放射性性质而在医学研究中得到应用。 它们在诊断成像和癌症治疗的放射性药物中发挥着至关重要的作用 {svg_1}. 例如,铀同位素用于正电子发射断层扫描 (PET) 扫描,以追踪癌症在体内的扩散 {svg_2}.

环境研究

在环境科学中,核黄用于核分析技术,例如中子活化分析。 这种方法有助于对环境样品中的元素进行定性和定量分析,从而深入了解污染水平和环境变化 {svg_3}.

能源生产

氧化铀或核黄是核反应堆的关键组成部分。它作为核电站发电的燃料。 该过程涉及核裂变,其中铀原子裂变释放大量能量 {svg_4}.

工业过程

核黄: 在采用核技术来改变材料的化学、物理和生物特性的工业过程中得到应用。 这包括制造过程中的灭菌、消毒和质量控制 {svg_5}.

农业研究

在农业中,核黄用于辐射诱变育种和昆虫辐射不育。 这些技术有助于培育出更抗病虫害的新作物品种,从而提高农业生产力 {svg_6}.

材料科学

核黄: 在材料科学中发挥作用,用于开发具有增强特性的新材料。 核技术用于修改和分析材料,从而推动电子和建筑等各个领域的创新 {svg_7}.

空间探索

核黄: 在空间探索中至关重要,特别是在核热推进系统中。 这些系统利用核反应产生的热量来推动航天器,从而实现深空任务并缩短前往遥远天体的旅行时间 {svg_8}.

核物理

在核物理学中,核黄对于理解原子核的基本性质至关重要。 它用于研究核反应的实验,这对能源生产、医学应用和理论物理学具有重要意义 {svg_9}.

作用机制

Target of Action

Nuclear Yellow, also known as Hoechst S769121, is a long-wavelength tracer that is primarily used for neuronal mapping . In neuronal cells, Nuclear Yellow primarily stains the nucleus , making the nucleus the primary target of this compound.

Mode of Action

Nuclear Yellow interacts with its target, the nucleus, by staining it with yellow fluorescence . This staining allows for the visualization of the nucleus, which is particularly useful in neuronal mapping studies. The compound is often used in conjunction with True Blue, a UV light–excitable, divalent cationic dye that stains the cytoplasm with blue fluorescence . This combination allows for two-color neuronal mapping.

Pharmacokinetics

It is known that nuclear yellow is soluble in water or dimethylsulfoxide (dmso) , which could potentially influence its bioavailability.

Result of Action

The primary result of Nuclear Yellow’s action is the staining of the nucleus with yellow fluorescence . This allows for the visualization of the nucleus, which is particularly useful in studies involving neuronal mapping. When used in conjunction with True Blue, Nuclear Yellow allows for two-color neuronal mapping, with the nucleus stained yellow and the cytoplasm stained blue .

Action Environment

The action of Nuclear Yellow can be influenced by various environmental factors. For instance, the compound is sensitive to light, and exposure to light can cause fluorescence quenching . Therefore, it is recommended to avoid light exposure to maintain the efficacy and stability of Nuclear Yellow . Furthermore, the compound should be stored at -20℃ in a dry, dark place to preserve its stability .

属性

IUPAC Name |

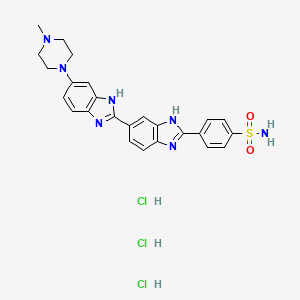

4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]benzenesulfonamide;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N7O2S.3ClH/c1-31-10-12-32(13-11-31)18-5-9-21-23(15-18)30-25(28-21)17-4-8-20-22(14-17)29-24(27-20)16-2-6-19(7-3-16)35(26,33)34;;;/h2-9,14-15H,10-13H2,1H3,(H,27,29)(H,28,30)(H2,26,33,34);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVGXJAQIQJIOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)S(=O)(=O)N.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28Cl3N7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30996200 | |

| Record name | 4-[6-(4-Methylpiperazin-1-yl)-1H,1'H-[2,5'-bibenzimidazol]-2'-yl]benzene-1-sulfonamide--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30996200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

597.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74681-68-8 | |

| Record name | Nuclear yellow | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074681688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[6-(4-Methylpiperazin-1-yl)-1H,1'H-[2,5'-bibenzimidazol]-2'-yl]benzene-1-sulfonamide--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30996200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-Methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B1194240.png)

![10,25-Dimethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol](/img/structure/B1194241.png)